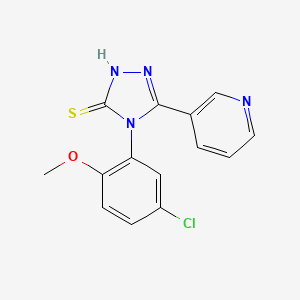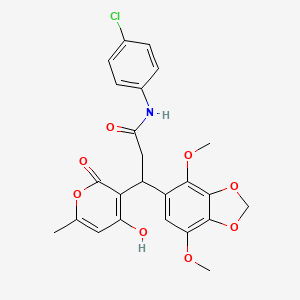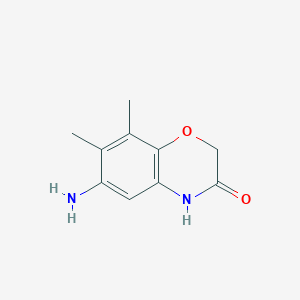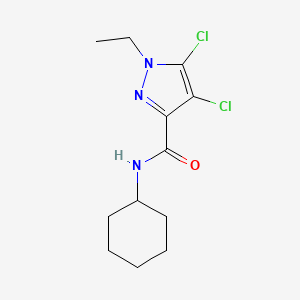![molecular formula C24H27FN2O3 B14943786 3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B14943786.png)
3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, including the construction of the pyrrolidine and piperidine rings, followed by the introduction of the ethoxybenzyl and fluorophenyl groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Piperidine Ring: Similar cyclization reactions can be used to form the piperidine ring.
Functional Group Introduction: The ethoxybenzyl and fluorophenyl groups can be introduced through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Industrial Applications: The compound may have applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-ones.
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperine and its derivatives.
Uniqueness
3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C24H27FN2O3 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
3-[4-[(4-ethoxyphenyl)methyl]piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H27FN2O3/c1-2-30-21-9-3-17(4-10-21)15-18-11-13-26(14-12-18)22-16-23(28)27(24(22)29)20-7-5-19(25)6-8-20/h3-10,18,22H,2,11-16H2,1H3 |
Clé InChI |
UAHRFNAPEDKLCH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)CC2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-chlorobenzyl)-6-cyclopentyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14943707.png)

![1,4-Bis(4-bromophenyl)-N~2~-(3-chlorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide](/img/structure/B14943722.png)
![3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B14943728.png)
![methyl 4-methoxy-3-({[4-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B14943730.png)
![2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile](/img/structure/B14943734.png)
![methyl 3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propanoate](/img/structure/B14943736.png)

![3-cyclopropyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943754.png)

![6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one](/img/structure/B14943767.png)

![Tricyclo[3.3.1.1(3,7)]decan-1-ol, 4-(cyclohexylamino)-](/img/structure/B14943773.png)

